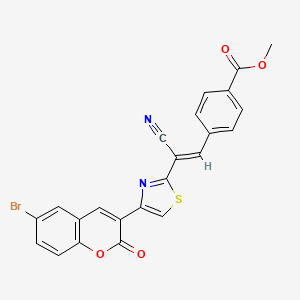

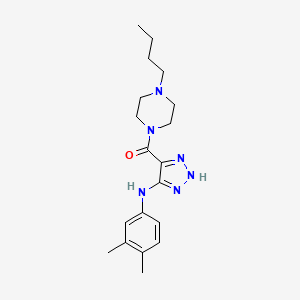

![molecular formula C25H27N5O B2521876 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)

2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de KRAS-3 es un compuesto diseñado para dirigirse e inhibir la actividad de la proteína KRAS, que se muta con frecuencia en varios cánceres humanos. KRAS es una pequeña GTPasa que actúa como un interruptor molecular, ciclando entre un estado activo unido a GTP y un estado inactivo unido a GDP. Las mutaciones en KRAS conducen a su activación constitutiva, impulsando la señalización descendente persistente y la oncogénesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del inhibidor de KRAS-3 implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Un enfoque común es el uso de péptidos macrocíclicos, que están diseñados para interrumpir las interacciones proteína-proteína relevantes para KRAS . La ruta sintética generalmente involucra:

- Selección de bloques de construcción de aminoácidos basados en la diversidad química y la reactividad.

- Reacciones de acoplamiento de amida para generar el grupo final de péptidos.

- Optimización de la estabilidad y permeabilidad para mejorar la actividad celular .

Métodos de producción industrial

La producción industrial del inhibidor de KRAS-3 puede involucrar la síntesis a gran escala utilizando técnicas de síntesis de péptidos automatizadas. Estos métodos garantizan un alto rendimiento y pureza del producto final, lo que lo hace adecuado para aplicaciones clínicas y de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

El inhibidor de KRAS-3 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar la formación del producto deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del inhibidor de KRAS-3, que pueden tener una actividad biológica mejorada o modificada .

Aplicaciones Científicas De Investigación

El inhibidor de KRAS-3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar las propiedades químicas y la reactividad de los inhibidores de KRAS.

Biología: Se emplea en cultivos celulares y modelos animales para investigar el papel de KRAS en la señalización celular y la oncogénesis.

Medicina: Se utiliza en estudios preclínicos y clínicos para evaluar su eficacia como agente terapéutico para cánceres con mutación KRAS.

Industria: Se aplica en el desarrollo de nuevas terapias contra el cáncer y herramientas de diagnóstico

Mecanismo De Acción

El inhibidor de KRAS-3 ejerce sus efectos al unirse a la proteína KRAS en su forma inactiva, bloqueándola en este estado y evitando su interacción con factores de intercambio de nucleótidos de guanina (GEF) como SOS1 y SOS2. Esta inhibición bloquea las vías de señalización descendente, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis de las células tumorales .

Comparación Con Compuestos Similares

Compuestos similares

Adagrasib: Otro inhibidor de KRAS G12C que actualmente se está investigando en ensayos clínicos.

Péptidos macrocíclicos: Diseñados para interrumpir las interacciones proteína-proteína relevantes para KRAS.

Unicidad del inhibidor de KRAS-3

El inhibidor de KRAS-3 es único en su capacidad de unirse a múltiples mutantes de KRAS con alta afinidad, incluidos KRAS G12C, KRAS G12D y KRAS Q61H. Esta actividad de amplio espectro lo convierte en un candidato prometedor para

Propiedades

IUPAC Name |

2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHOJIJARWDIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)

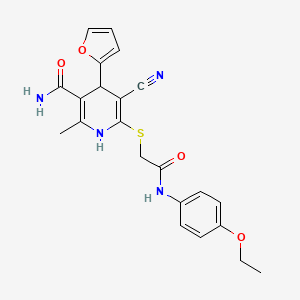

![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)

![3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2521796.png)

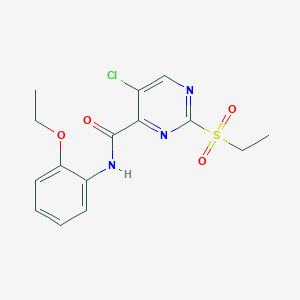

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)

![(2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2521810.png)

![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)

![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)

![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)

![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)